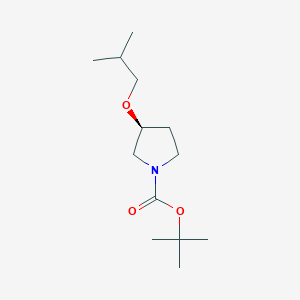![molecular formula C7H8N2O2 B11769340 3,4-Dihydro-2h-pyrido[3,2-b][1,4]oxazin-8-ol](/img/structure/B11769340.png)
3,4-Dihydro-2h-pyrido[3,2-b][1,4]oxazin-8-ol
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
3,4-Dihydro-2H-pyrido[3,2-b][1,4]oxazin-8-ol is a heterocyclic compound that features a fused ring system containing both nitrogen and oxygen atoms.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3,4-Dihydro-2H-pyrido[3,2-b][1,4]oxazin-8-ol typically involves the cyclization of appropriate precursors. One common method involves the Mannich reaction, where phenol, primary amine, and formaldehyde are used as starting materials . Another method involves the condensation of ortho-aminomethylphenol with aldehydes or ketones in the presence of catalysts such as SnCl4 or Me3SiCl .
Industrial Production Methods
While specific industrial production methods for this compound are not well-documented, the general approach would likely involve optimizing the aforementioned synthetic routes for large-scale production. This would include the use of continuous flow reactors and efficient purification techniques to ensure high yield and purity.
Chemical Reactions Analysis
Types of Reactions
3,4-Dihydro-2H-pyrido[3,2-b][1,4]oxazin-8-ol can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized to form corresponding oxo derivatives.
Reduction: Reduction reactions can convert it into more saturated analogs.
Substitution: Nucleophilic substitution reactions can introduce various functional groups into the molecule
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are often used.
Substitution: Reagents like alkyl halides and acyl chlorides are used under basic or acidic conditions
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can yield oxo derivatives, while substitution reactions can produce a variety of functionalized derivatives .
Scientific Research Applications
3,4-Dihydro-2H-pyrido[3,2-b][1,4]oxazin-8-ol has several applications in scientific research:
Chemistry: It serves as a building block for the synthesis of more complex heterocyclic compounds.
Biology: Its derivatives have shown potential as enzyme inhibitors and receptor modulators.
Medicine: Some analogs exhibit pharmacological activities such as anti-inflammatory and analgesic effects
Industry: It is used in the development of new materials with specific electronic and optical properties.
Mechanism of Action
The mechanism of action of 3,4-Dihydro-2H-pyrido[3,2-b][1,4]oxazin-8-ol and its derivatives often involves interaction with specific molecular targets such as enzymes and receptors. These interactions can modulate various biochemical pathways, leading to the observed biological effects. For example, some derivatives inhibit prostaglandin E2 and interleukin activity, which are involved in inflammatory responses .
Comparison with Similar Compounds
Similar Compounds
- 4-Methyl-3,4-dihydro-2H-pyrido[3,2-b][1,4]oxazine-7-carboxylic acid
- 3-Oxo-2,3-dihydro-4H-pyrido[3,2-b][1,4]oxazin-4-yl acetic acid
- 2H-Pyrido[3,2-b][1,4]oxazin-3(4H)-one
Uniqueness
3,4-Dihydro-2H-pyrido[3,2-b][1,4]oxazin-8-ol is unique due to its specific ring structure and the presence of both nitrogen and oxygen atoms within the ring. This structural feature imparts distinct electronic properties and reactivity, making it a valuable scaffold for the development of new compounds with diverse biological and industrial applications .
Properties
Molecular Formula |
C7H8N2O2 |
|---|---|
Molecular Weight |
152.15 g/mol |
IUPAC Name |
2,3,4,5-tetrahydropyrido[3,2-b][1,4]oxazin-8-one |
InChI |
InChI=1S/C7H8N2O2/c10-5-1-2-8-7-6(5)11-4-3-9-7/h1-2H,3-4H2,(H2,8,9,10) |
InChI Key |
WQSJGRLFXQMBDF-UHFFFAOYSA-N |
Canonical SMILES |
C1COC2=C(N1)NC=CC2=O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.








![1,2,3,5-Tetrahydropyrrolo[3,4-c]pyrrole](/img/structure/B11769288.png)
![5,7-Dibromo-1H-benzo[d][1,2,3]triazole](/img/structure/B11769294.png)



![N-Boc-1-[3-(aminomethyl)cyclopentyl]methanamine](/img/structure/B11769332.png)


